
2-(3-Benzoylphenyl)-N,N-dimethylpropionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Benzoylphenyl)-N,N-dimethylpropionamide is a chemical compound that belongs to the class of benzoylphenyl derivatives It is structurally related to ketoprofen, a well-known nonsteroidal anti-inflammatory drug (NSAID)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Benzoylphenyl)-N,N-dimethylpropionamide typically involves the reaction of 3-benzoylphenylacetonitrile with a methylating agent in a two-phase system. The reaction is carried out in the presence of neutral, open-chain non-cyclic ligands at a temperature range of -10 to +50 degrees Celsius . The mixture is then hydrolyzed to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques. For instance, the coupling of aryl Grignard reagents with acyl chlorides in a bio-derived solvent like 2-methyltetrahydrofuran (2-MeTHF) under mild conditions (ambient temperature, 1 hour) can be employed . This method allows for the safe and efficient production of the compound on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Benzoylphenyl)-N,N-dimethylpropionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of benzoylphenyl ketones or carboxylic acids.
Reduction: Formation of benzoylphenyl alcohols.
Substitution: Formation of various substituted benzoylphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3-Benzoylphenyl)-N,N-dimethylpropionamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Wirkmechanismus
The mechanism of action of 2-(3-Benzoylphenyl)-N,N-dimethylpropionamide is believed to be similar to that of ketoprofen. It likely involves the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins via the arachidonic acid pathway . This inhibition results in decreased levels of prostaglandins, which mediate pain, fever, and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ketoprofen: A well-known NSAID with similar structural features and mechanism of action.
2-(3-Benzoylphenyl)propanoic acid: Another derivative with anti-inflammatory properties.
2-(3-Benzoylphenyl)propanohydroxamic acid: A compound with dual mechanisms of action, including anti-inflammatory and anticancer activities.
Uniqueness
2-(3-Benzoylphenyl)-N,N-dimethylpropionamide stands out due to its unique structural modifications, which may confer distinct pharmacological properties and potential therapeutic benefits. Its ability to undergo various chemical reactions and its applications in multiple scientific fields further highlight its versatility and importance in research.
Eigenschaften
CAS-Nummer |
59512-21-9 |
|---|---|
Molekularformel |
C18H19NO2 |
Molekulargewicht |
281.3 g/mol |
IUPAC-Name |
2-(3-benzoylphenyl)-N,N-dimethylpropanamide |
InChI |
InChI=1S/C18H19NO2/c1-13(18(21)19(2)3)15-10-7-11-16(12-15)17(20)14-8-5-4-6-9-14/h4-13H,1-3H3 |
InChI-Schlüssel |
ICEJJANOGABWPA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


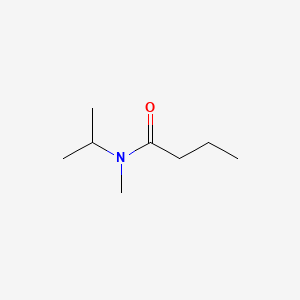
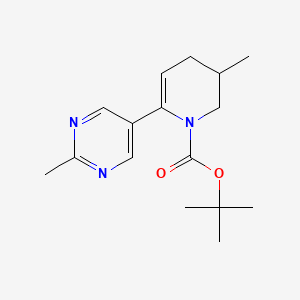



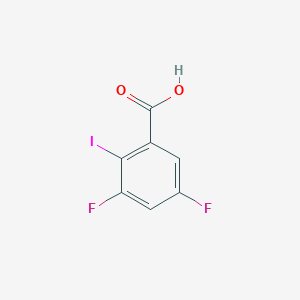
![5-(4-Pyridin-3-yl[1,2,3]triazol-1-yl)-furan-2-carboxylic acid methyl ester](/img/structure/B13939758.png)

![4-Isopropyl-3-methyl-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylic acid](/img/structure/B13939765.png)
![Tert-butyl 2-(cyanomethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13939769.png)
![1-[4-(2-Carboxy-ethyl)-phenoxy]-cyclobutanecarboxylic acid ethyl ester](/img/structure/B13939777.png)
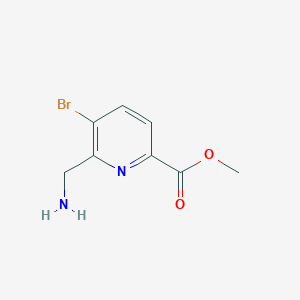
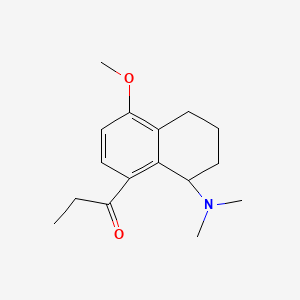
![3,5-Dichloro-2-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13939786.png)
